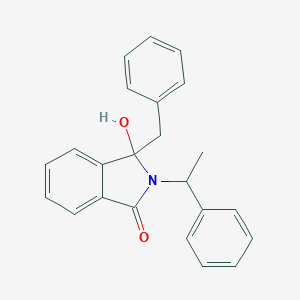![molecular formula C14H11F3N2O B231983 2-[3-(Trifluoromethyl)anilino]benzamide CAS No. 13481-61-3](/img/structure/B231983.png)
2-[3-(Trifluoromethyl)anilino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Trifluoromethyl)anilino]benzamide, also known as TFAB, is a chemical compound that has been extensively researched for its various applications in the field of science. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 277.27 g/mol. This chemical compound has been widely studied for its potential use in the development of new drugs, as well as its applications in biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of 2-[3-(Trifluoromethyl)anilino]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. 2-[3-(Trifluoromethyl)anilino]benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and division. 2-[3-(Trifluoromethyl)anilino]benzamide has also been shown to inhibit the activity of the enzyme HDAC6, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-[3-(Trifluoromethyl)anilino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. 2-[3-(Trifluoromethyl)anilino]benzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response. In addition, 2-[3-(Trifluoromethyl)anilino]benzamide has been shown to have neuroprotective effects by inhibiting the activity of certain enzymes involved in neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[3-(Trifluoromethyl)anilino]benzamide in lab experiments include its high purity and solubility in organic solvents. 2-[3-(Trifluoromethyl)anilino]benzamide is also relatively stable and has a long shelf life, making it a useful tool for long-term experiments. However, the use of 2-[3-(Trifluoromethyl)anilino]benzamide in lab experiments is limited by its potential toxicity and the need for careful handling and disposal of the compound.
Direcciones Futuras
There are many potential future directions for research on 2-[3-(Trifluoromethyl)anilino]benzamide. One area of interest is the development of new drugs based on the structure of 2-[3-(Trifluoromethyl)anilino]benzamide. Researchers are also interested in further exploring the mechanisms of action of 2-[3-(Trifluoromethyl)anilino]benzamide and its potential applications in the treatment of various diseases. Additionally, there is interest in using 2-[3-(Trifluoromethyl)anilino]benzamide as a tool in the study of various cellular processes, including cell growth and division, gene expression, and neuronal damage.
Métodos De Síntesis
2-[3-(Trifluoromethyl)anilino]benzamide can be synthesized using various methods, including the reaction of 2-aminobenzamide with trifluoroacetic anhydride and trifluoromethyl aniline. This method involves the use of organic solvents and requires careful control of reaction conditions to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
2-[3-(Trifluoromethyl)anilino]benzamide has been extensively studied for its applications in scientific research. It has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. 2-[3-(Trifluoromethyl)anilino]benzamide has also been used as a tool in biochemical and physiological research to study the mechanisms of action of various proteins and enzymes.
Propiedades
Número CAS |
13481-61-3 |
|---|---|
Fórmula molecular |
C14H11F3N2O |
Peso molecular |
280.24 g/mol |
Nombre IUPAC |
2-[3-(trifluoromethyl)anilino]benzamide |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)9-4-3-5-10(8-9)19-12-7-2-1-6-11(12)13(18)20/h1-8,19H,(H2,18,20) |
Clave InChI |
YOOQXVNSJQLHRB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)NC2=CC=CC(=C2)C(F)(F)F |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)N)NC2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)


![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)


![1-(1H-1,2,3-benzotriazol-1-yl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol](/img/structure/B231929.png)
![1-[(2,3-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B231930.png)
![2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol](/img/structure/B231932.png)


![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-phenoxymethanethione](/img/structure/B231941.png)